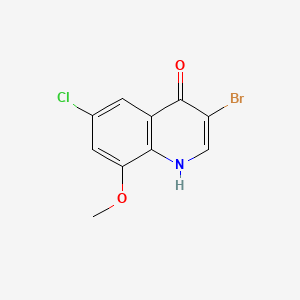
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO2 This compound is known for its unique chemical structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-hydroxy-8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the quinoline ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds.
科学的研究の応用
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-8-methoxyquinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
Uniqueness
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, along with hydroxyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
CAS番号 |
1204810-80-9 |
|---|---|
分子式 |
C10H7BrClNO2 |
分子量 |
288.525 |
IUPAC名 |
3-bromo-6-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-8-3-5(12)2-6-9(8)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14) |
InChIキー |
FLEDCUKEXJAUDM-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Cl)C(=O)C(=CN2)Br |
同義語 |
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















